Home > Products > Screening Compounds P84011 > 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride -

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride

Catalog Number: EVT-12644337
CAS Number:
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride is a heterocyclic compound that integrates both imidazole and pyrazole rings into its structure. This compound is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is C6H8ClN3O2, indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms in its structure .

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically those containing both imidazole and pyrazole moieties. Heterocycles are essential in organic chemistry due to their prevalence in natural products and pharmaceuticals. The classification of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride highlights its potential applications in drug development and therapeutic interventions .

Synthesis Analysis

Methods

The synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride can be achieved through several methods:

  1. Condensation Reactions: This involves the reaction of appropriate hydrazones with diacetylenic compounds.
  2. Cyclization Reactions: Utilizing nitrogen nucleophiles to promote cyclization can yield pyrazole derivatives effectively.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. For instance, the use of ionic liquids has been explored to facilitate the synthesis of pyrazole derivatives with improved selectivity and efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride features a fused bicyclic system consisting of an imidazole ring fused to a pyrazole ring. The presence of a carboxylic acid functional group enhances its solubility and potential reactivity.

Data

  • Molecular Weight: 189.6 g/mol
  • Molecular Formula: C6H8ClN3O2
  • Chemical Structure: The compound exhibits a complex three-dimensional arrangement that influences its biological activity.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to simpler derivatives.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature or solvent) to proceed efficiently. The reactivity profile is crucial for understanding its potential modifications for enhanced biological activity .

Mechanism of Action

Process

The mechanism of action for 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride involves interactions at the molecular level with various biological targets:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound could interact with specific receptors to exert its pharmacological effects.

Data

Research indicates that derivatives of this compound show significant activity against various cancer cell lines and exhibit anti-inflammatory properties by modulating cyclooxygenase enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and heterocycles, allowing for further derivatization.

Relevant data on these properties are critical for application in pharmaceutical formulations and understanding interactions with biological systems .

Applications

Scientific Uses

The primary applications of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride include:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting inflammation and cancer.
  • Biological Research: Used in studies exploring enzyme inhibition mechanisms and receptor interactions.

Given its diverse pharmacological activities, this compound represents a promising candidate for further research and development in therapeutic applications .

Historical Development & Core Pharmacological Significance

Discovery Milestones in Imidazo-Pyrazole-Based DNA Synthesis Inhibition

The historical development of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives represents a compelling case study in targeted anticancer drug design. The foundational breakthrough emerged in 1971 with the discovery that the parent compound 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) exerted potent inhibition of DNA synthesis through selective targeting of ribonucleotide reductase (RNR) [2]. This enzyme, essential for converting ribonucleotides to deoxyribonucleotides during DNA replication, was identified as IMPY's primary biochemical target, establishing imidazo[1,2-b]pyrazole as a novel chemotherapeutic scaffold [2].

A pivotal clinical observation during Phase I trials with IMPY revealed an unexpected dose-dependent hemolytic anemia, prompting mechanistic investigations that would ultimately reshape understanding of this chemotype. The 1983 landmark study demonstrated that IMPY, at clinically achievable concentrations, induced oxidative stress in erythrocytes through glutathione (GSH) instability and stimulated the hexose monophosphate shunt (HMPS) pathway [1]. Critically, this oxidative mechanism—evidenced by enhanced formate oxidation and GSH depletion—paralleled the effects of known oxidant drugs, revealing a bimodal mechanism encompassing both DNA synthesis inhibition through RNR targeting and redox-mediated cytotoxicity [1]. This dual activity profile positioned imidazo[1,2-b]pyrazoles as uniquely capable of exploiting metabolic vulnerabilities beyond proliferating cells.

Table 1: Key Historical Milestones in Imidazo[1,2-b]pyrazole Development

YearDiscoverySignificance
1971IMPY identified as DNA synthesis inhibitor via ribonucleotide reductase blockade [2]Established core antineoplastic mechanism targeting nucleotide metabolism
1983IMPY shown to induce oxidative stress in erythrocytes via HMPS stimulation [1]Revealed secondary pharmacological dimension with implications for inflammatory cascades
2000sStructural optimization yielding carboxylic acid derivatives (e.g., CAS 1515221-05-2)Improved synthetic versatility for conjugate formation and salt derivatives (e.g., hydrochloride CAS 2089319-45-7) [7]
2020sIntegration into polypharmacology strategies for inflammation-cancer nexusExploration of dual-pathway targeting in tumor microenvironment modulation

The structural evolution toward 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 1515221-05-2) and its hydrochloride salt (CAS 2089319-45-7) emerged from medicinal chemistry efforts to enhance synthetic versatility while preserving this bimodal activity [7]. The carboxylic acid moiety enabled precise modifications through amide coupling, esterification, and metal coordination—critical advances for structure-activity relationship (SAR) exploration and bioavailability optimization. The hydrochloride salt form further improved solubility for pharmacological testing, cementing this derivative's utility as a versatile pharmacophore in anticancer agent development [7].

Evolution as a Privileged Scaffold in Antiproliferative Agent Design

The imidazo[1,2-b]pyrazole core has evolved into a privileged scaffold in medicinal chemistry due to its distinctive capacity to engage multiple biological targets through strategic substitutions. The 6-carboxylic acid derivative exemplifies this evolution, where the acidic moiety enables rational modifications that fine-tune drug-receptor interactions without compromising the core's intrinsic bioactivity [3] . This versatility stems from three key molecular attributes:

  • Hydrogen-Bonding Capability: The pyrazole nitrogen atoms (N1, N2) and carboxylic acid oxygen create a hydrogen-bonding triad that mimics purine interactions, facilitating binding to ATP-dependent enzymes including kinases and reductases .
  • Planar Constraint: The bicyclic system enforces planarity across five atoms, promoting intercalation with DNA secondary structures and π-stacking with aromatic residues in enzyme binding pockets [8].
  • Electrostatic Modulation: The ionizable carboxylic acid (pKa ~4.5) allows pH-dependent charge states that influence membrane permeability and target engagement—a property exploited in prodrug designs .

Table 2: Strategic Modifications of the 6-Carboxylic Acid Derivative for Enhanced Bioactivity

Position ModifiedDerivative ClassBiological OutcomeSignificance
C6-carboxylAmides, estersImproved cellular uptake (esters); Target specificity (amides)Enabled blood-brain barrier penetration and tumor-selective accumulation [3]
N1Alkyl, arylalkyl substituentsModulated RNR inhibition potency and oxidative stress inductionAchieved selective cytotoxicity in KRAS-mutant tumors [8]
C3-C4 bondSaturated vs. unsaturatedControlled redox potential and ROS generation capacityBalanced anticancer activity with reduced erythrocyte toxicity
Complex formationMetal chelates (Cu, Zn)Enhanced DNA cleavage and topoisomerase inhibitionExploited tumor microenvironment for selective activation

Recent synthetic advances have leveraged green chemistry protocols for constructing this scaffold, including nano-ZnO catalyzed condensations and deep eutectic solvent-mediated cyclizations that improve yields while reducing environmental impact . These methodologies have accelerated the production of hybrid molecules, particularly through carboxamide conjugation with known pharmacophores like tyrosine kinase inhibitors and HDAC inhibitors. For example, conjugation with 4-aryloxyquinoline produced dual RNR/EGFR inhibitors showing nanomolar potency against gefitinib-resistant NSCLC lines [8]. Similarly, fusion with trichostatin A analogs generated molecules that simultaneously inhibit histone deacetylase and induce oxidative DNA damage—a polypharmacology approach overcoming monotherapy resistance in hematological malignancies [8].

Role in Pioneering Polypharmacology Approaches for Inflammation-Cancer Nexus

The 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid scaffold has emerged as a prototype for polypharmacology strategies targeting the interconnected inflammation-cancer axis. This approach capitalizes on the molecule's innate capacity to simultaneously disrupt nucleotide metabolism (via RNR inhibition) and redox homeostasis (via ROS generation), creating a synergistic antitumor effect while modulating the tumor microenvironment [1] [8]. The carboxylic acid functionality has been instrumental in developing bifunctional agents through rational conjugations with anti-inflammatory pharmacophores:

  • NSAID Hybrids: Conjugation with indomethacin via amide linkages produced molecules that concurrently inhibit COX-2 and RNR, suppressing PGE₂-driven tumor proliferation while inducing DNA replication stress. These hybrids demonstrated superior efficacy in colitis-associated cancer models compared to parent drug combinations [8].
  • Immunomodulator Conjugates: Covalent linkage with TLR7 agonists enhanced tumor immunogenicity through RNR-mediated DNA damage while activating dendritic cell recruitment, creating in situ vaccination effects in syngeneic melanoma models .
  • Cytokine Inhibitor Prodrugs: Ester derivatives designed for tumor-selective hydrolysis release both the imidazo-pyrazole core and JAK2 inhibitors, simultaneously blocking STAT3 signaling and nucleotide biosynthesis in triple-negative breast cancer [8].

Table 3: Dual Mechanisms Enabled by Imidazo[1,2-b]pyrazole-6-carboxylic Acid Derivatives

Primary MechanismSecondary MechanismBiological ConsequenceTherapeutic Application
Ribonucleotide reductase inhibitionCOX-2 suppressionSynergistic blockade of proliferation signals and nucleotide supplyColorectal cancer with inflammatory microenvironment
DNA synthesis arrestROS-dependent NF-κB inactivationAbrogation of therapy-induced survival pathways in tumor cellsRadioresistant squamous cell carcinoma
dNTP pool depletionP2X7 receptor antagonismInhibition of NLRP3 inflammasome activation in tumor-associated macrophagesMetastasis suppression in pancreatic cancer
Checkpoint kinase activationIDO1 enzyme inhibitionReversal of T-cell suppression and enhanced immunogenic cell deathImmunotherapy-resistant NSCLC

The molecular basis for this dual-targeting capability resides in the scaffold's differential electrostatic profile. Computational studies reveal that protonation of the carboxylic acid group in acidic tumor microenvironments enhances mitochondrial accumulation, where it disrupts electron transport chain complexes to generate superoxide while maintaining its nuclear localization for RNR inhibition . This pH-dependent compartmentalization creates a spatiotemporal therapeutic advantage not observed in non-transformed tissues, providing a built-in selectivity mechanism.

Recent innovations have exploited the carboxylic acid as a coordination site for metal-based therapeutics. Gallium(III) complexes exhibit 30-fold enhanced RNR inhibition over the parent carboxylic acid derivative while generating hydroxyl radicals through Fenton-like chemistry . Similarly, ruthenium-arene complexes conjugated via carboxylate coordination show hypoxia-selective activation, releasing ROS in necrotic tumor cores while maintaining RNR suppression in viable regions. These multimodal approaches represent the frontier of imidazo[1,2-b]pyrazole therapeutics—transforming a once monofunctional DNA synthesis inhibitor into a sophisticated tumor microenvironment-modulating agent [8].

Properties

Product Name

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid;hydrochloride

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)4-3-5-7-1-2-9(5)8-4;/h3,7H,1-2H2,(H,10,11);1H

InChI Key

WLSGSIGXLGDPIF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)N1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.